Bisphosphonates are a class of drugs that have been developed over the past few decades to treat a variety of bone-related diseases. These compounds are chemically stable analogs of inorganic pyrophosphate and are characterized by their resistance to enzymatic hydrolysis, which makes them effective in inhibiting bone resorption. The clinical use of bisphosphonates has been extensive, particularly in the treatment of metabolic bone diseases such as Paget's disease, osteoporosis, and tumor-associated osteolysis125.
The primary biological effects of bisphosphonates are attributed to their impact on calcium metabolism and their ability to bind to hydroxyapatite crystals, which are found in bone. This binding inhibits the formation and dissolution of these crystals, contributing to the overall antiresorptive properties of the drugs15. However, the cellular effects, particularly on osteoclasts, are of greater significance. Osteoclasts are bone-resorbing cells that internalize bisphosphonates, leading to their inhibition and subsequent apoptosis23.
Nitrogen-containing bisphosphonates, such as alendronate, ibandronate, and risedronate, have been shown to inhibit the mevalonate pathway by targeting farnesyl diphosphate synthase. This enzyme is crucial for the post-translational prenylation of small GTPase signaling proteins, including Ras, which is necessary for normal cellular function. The inhibition of this pathway leads to the prevention of protein prenylation, contributing to the antiresorptive and potential antitumor effects of these drugs239.
In contrast, bisphosphonates lacking a nitrogen atom in their structure do not inhibit protein prenylation but may produce cytotoxic metabolites within osteoclasts, indicating a different mode of action2. Additionally, some bisphosphonates have been found to interfere with glycosyltransferases, enzymes involved in protein glycosylation, which could further elucidate their diverse cellular effects4.
Bisphosphonates are primarily used in the treatment of bone diseases characterized by increased bone resorption. They have proven to be very effective in managing conditions such as Paget's disease, osteoporosis, and tumor-induced bone disease by inhibiting osteoclast-mediated bone resorption15.
The antitumor properties of bisphosphonates are an area of ongoing research. The inhibition of the mevalonate pathway and the subsequent effects on protein prenylation may contribute to their direct antitumor activity. This has been observed in vitro, and the activation of γ,δ T cells in humans is also thought to be a feature of the acute-phase response to bisphosphonate treatment2.
Bisphosphonates have been shown to inhibit various enzymes, such as glycosyltransferases and serine hydrolases, which are involved in protein glycosylation and other cellular processes. This inhibition can affect the membrane topology of these enzymes and may be relevant to understanding the full spectrum of bisphosphonate action47.
Some bisphosphonates are metabolized by cells, such as amoebae of the slime mold Dictyostelium discoideum, into adenine nucleotides. This process may be related to their antiresorptive potency and could provide insights into their mechanisms of action in osteoclasts and other cell types6.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: